![molecular formula C19H15N5O B12596072 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoquinoline ring fused with an indole ring, connected through a hydrazone linkage to a carboxamide group. The intricate structure of this compound suggests potential utility in medicinal chemistry, materials science, and other areas of research.
準備方法
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Hydrazone Formation: The hydrazone linkage is formed by reacting the isoquinoline derivative with hydrazine hydrate.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the hydrazone intermediate with an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or indole rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: This compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
作用機序
The mechanism by which N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage allows for the formation of hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide can be compared with other similar compounds, such as:
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylbenzamide: Similar structure but with a benzamide group instead of an indole ring.
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylpyrrole-3-carboxamide: Contains a pyrrole ring instead of an indole ring.
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylthiazole-3-carboxamide: Features a thiazole ring in place of the indole ring.
The uniqueness of this compound lies in its specific combination of the isoquinoline and indole rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(17-8-4-3-7-15(16)17)18-9-13-5-1-2-6-14(13)10-21-18/h1-12H,20H2,(H,22,23,25) |
InChIキー |
HQAWOZPEQCXCSK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


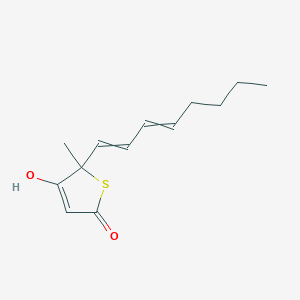
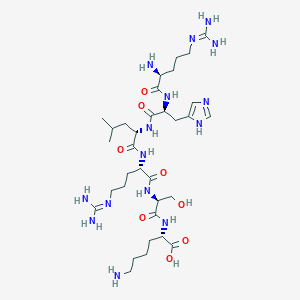
![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)
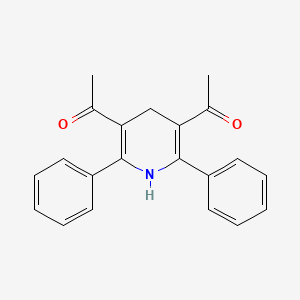
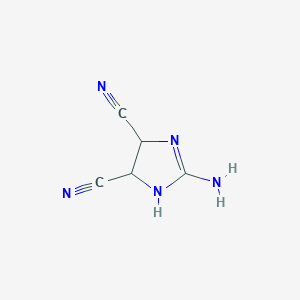
![Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12596017.png)
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)
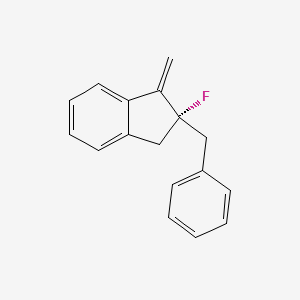
![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)
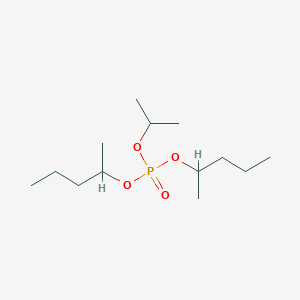
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
